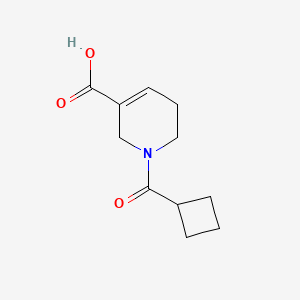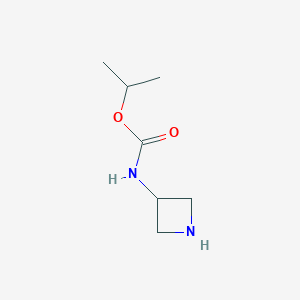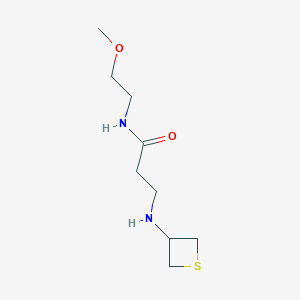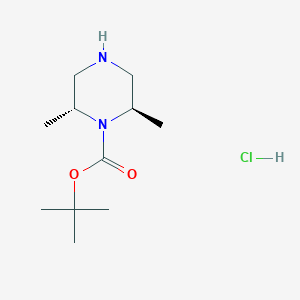![molecular formula C14H19N5 B13013336 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and a piperidin-4-amine moiety, making it a versatile scaffold for drug development and other scientific applications.
Méthodes De Préparation
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and solvents that facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in structurally diverse derivatives with potential biological activities .
Applications De Recherche Scientifique
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to altered cell cycle progression and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo core but differ in their substitution patterns and biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused to the pyrazine core, offering different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to the pyrazine core, exhibiting distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable scaffold for various scientific applications .
Propriétés
Formule moléculaire |
C14H19N5 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C14H19N5/c15-11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7,15H2 |
Clé InChI |
HPFKFPOMBIIOKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)


![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)


![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)







